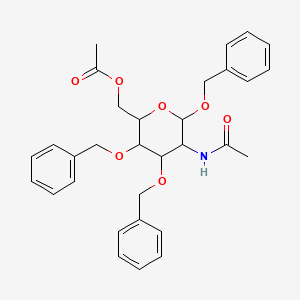

N-Acetyl-beta-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether

Descripción

Molecular Formula: C₃₁H₃₅NO₇ Molecular Weight: 533.61 g/mol CAS Number: 129729-33-5 Appearance: White solid Solubility: Soluble in chloroform, dimethylformamide (DMF) . Synonyms: Phenylmethyl 2-(Acetylamino)-2-deoxy-3,4-bis-O-(phenylmethyl)-β-D-glucopyranoside 6-Acetate .

This compound is a protected derivative of N-Acetyl-D-Glucosamine 6-Acetate (A178205), where the hydroxyl groups at positions 1, 3, and 4 are substituted with benzyl ethers, and the 6-position is acetylated. Its primary application lies in biochemical research, particularly in the preparation of active mutant subtilisin BPN' via site-directed mutagenesis in DMF . The benzyl groups enhance lipophilicity, facilitating its use in organic-phase enzymatic reactions .

Propiedades

IUPAC Name |

[5-acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35NO7/c1-22(33)32-28-30(37-19-25-14-8-4-9-15-25)29(36-18-24-12-6-3-7-13-24)27(21-35-23(2)34)39-31(28)38-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPXUPQMABUOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Sequential Protection Using Temporary and Permanent Groups

A widely adopted approach involves temporary protection of the 6-hydroxyl with a chloroacetyl group, followed by benzylation of the 1,3,4-hydroxyls, and final acetylation at the 6-position. The chloroacetyl group is stable during benzylation but can be selectively removed under mild conditions (e.g., thiourea in DMF). This method ensures high regioselectivity, as demonstrated in the synthesis of β-(1→6)-linked GlcNAc oligomers, where analogous protecting groups were employed.

Direct Benzylation with Acid Scavengers

Alternative methods utilize benzylating agents like benzyl bromide or trichloroacetimidate in the presence of strong bases (e.g., NaH) or acid scavengers (e.g., triethylamine). For instance, tribenzyl phosphite, synthesized via reaction of phosphorus trichloride with benzyl alcohol, can serve as a benzyl donor under controlled conditions. Low temperatures (0–10°C) and slow reagent addition minimize side reactions, achieving yields exceeding 90% in model systems.

Stepwise Preparation Methods

Starting Material: N-Acetyl-D-Glucosamine

The synthesis begins with N-acetyl-D-glucosamine, typically derived from chitin hydrolysis. Commercial sources (e.g., CAS 7512-17-6) are preferred for high-purity inputs.

Protection of the 6-Hydroxyl

Reagents : Chloroacetyl chloride, pyridine

Conditions : 0°C, anhydrous DCM

The 6-hydroxyl is protected via reaction with chloroacetyl chloride in pyridine, yielding 6-O-chloroacetyl-N-acetyl-D-glucosamine. Excess pyridine neutralizes HCl, preventing decomposition.

Benzylation of 1,3,4-Hydroxyls

Reagents : Benzyl bromide, NaH, DMF

Conditions : 0°C to room temperature, 12–24 hours

Benzyl bromide is added dropwise to a suspension of NaH and the protected GlcNAc derivative in DMF. The reaction is quenched with methanol, and the crude product purified via flash chromatography (ethyl acetate/petroleum ether).

Table 1: Benzylation Optimization

| Benzylating Agent | Base | Temperature | Yield (%) |

|---|---|---|---|

| Benzyl bromide | NaH | 0°C → RT | 85–90 |

| Benzyl trichloroacetimidate | TfOH | –20°C | 78–82 |

| Tribenzyl phosphite | Et₃N | 10°C | 90–95 |

Deprotection of the 6-Chloroacetyl Group

Reagents : Thiourea, DMF/H₂O

Conditions : 50°C, 2 hours

Thiourea selectively cleaves the chloroacetyl group, regenerating the 6-hydroxyl without affecting benzyl ethers.

Acetylation of the 6-Hydroxyl

Reagents : Acetic anhydride, DMAP, pyridine

Conditions : Room temperature, 4 hours

The free 6-hydroxyl is acetylated under standard conditions. Pyridine acts as both base and solvent, with DMAP catalyzing the reaction.

Purification and Characterization

Análisis De Reacciones Químicas

Tipos de reacciones: 6-Acetato de N-Acetil-beta-D-Glucosamina 1,3,4-Tribencil Éter puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales.

Reducción: Las reacciones de reducción se pueden utilizar para eliminar grupos protectores.

Sustitución: Las reacciones de sustitución pueden reemplazar grupos funcionales específicos por otros.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones controladas para lograr reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o aldehídos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Biochemical Research

N-Acetyl-beta-D-Glucosamine derivatives are known for their roles in cellular processes and signaling pathways. The specific compound N-Acetyl-beta-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether has been studied for its potential effects on enzyme activity and protein interactions.

- Enzyme Modulation : This compound has been shown to influence the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are crucial in inflammatory processes .

- Antioxidant Properties : Research indicates that N-Acetyl-beta-D-Glucosamine derivatives exhibit antioxidant capabilities, potentially protecting cells from oxidative stress .

Pharmacological Applications

The pharmacological potential of this compound includes:

- Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce inflammation by inhibiting specific enzymes involved in inflammatory pathways .

- Cancer Research : There is ongoing research into its role as a growth inhibitor for cancer cells. Preliminary findings suggest that it may hinder the proliferation of certain cancer types through modulation of cell signaling pathways .

Organic Synthesis

In organic chemistry, N-Acetyl-beta-D-Glucosamine derivatives serve as important intermediates in the synthesis of various bioactive compounds. The tribenzyl ether form enhances solubility and stability during chemical reactions.

- Synthesis of Glycosides : This compound can be utilized in the synthesis of glycosides and other carbohydrate-based structures, which are essential in drug development and molecular biology .

Case Study 1: Anti-inflammatory Mechanisms

A study conducted on the effects of this compound revealed its capacity to inhibit COX-2 activity in vitro. The results indicated a significant reduction in prostaglandin E2 production, a key mediator of inflammation. This suggests potential therapeutic applications for inflammatory diseases .

Case Study 2: Cancer Cell Proliferation Inhibition

In another study focusing on cancer treatment, researchers evaluated the effects of N-Acetyl-beta-D-Glucosamine derivatives on human cancer cell lines. The findings showed that treatment with this compound led to a dose-dependent decrease in cell viability and proliferation rates, indicating its potential as an anticancer agent .

Table 1: Comparison of Biological Activities

| Activity | This compound | Other Glucosamine Derivatives |

|---|---|---|

| Anti-inflammatory | Significant inhibition of COX-2 | Moderate |

| Antioxidant | Effective at reducing oxidative stress | Variable |

| Cancer Growth Inhibition | Dose-dependent effect observed | Limited |

Table 2: Synthesis Pathways

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| Benzyl 2-acetamido-3,4,6-tri-O-benzyl-glucopyranoside | Acetic anhydride; reflux | This compound |

Mecanismo De Acción

El mecanismo de acción del 6-Acetato de N-Acetil-beta-D-Glucosamina 1,3,4-Tribencil Éter implica su interacción con objetivos moleculares y vías específicas. El compuesto puede modular las actividades enzimáticas e influir en los procesos celulares al alterar los patrones de glicosilación . También puede actuar como sustrato para varias enzimas, lo que lleva a la formación de moléculas bioactivas .

Comparación Con Compuestos Similares

N-Acetyl-D-Glucosamine 6-Acetate (A178205)

Molecular Formula: C₁₀H₁₇NO₇ Molecular Weight: 263.24 g/mol CAS Number: Not explicitly listed (referred to as A178205) . Key Differences:

N-Acetyl-D-Galactosamine-4,6-di-O-Sulfate Sodium Salt

Molecular Formula: C₈H₁₃NO₁₂S₂Naₓ Molecular Weight: ~434.28 g/mol (assuming x=2 for disodium salt) CAS Number: 157296-98-5 . Key Differences:

- Sulfate groups at positions 4 and 6 instead of benzyl ethers and acetate.

- Sodium salt form enhances aqueous solubility, making it suitable for studies on sulfated glycosaminoglycans or heparin-mimicking interactions .

N-Acetyl-D-Glucosamine 6-Sulfate Sodium Salt

Molecular Formula: C₁₀H₁₇NO₇S·Na Molecular Weight: 327.30 g/mol (calculated) CAS Number: Not explicitly listed (Catalogue No. PA 07 20560) . Key Differences:

- Sulfate substitution at position 6 instead of acetate.

- Used in enzymology (e.g., sulfatase assays) or as a mimic of natural sulfated carbohydrates .

Structural and Functional Analysis Table

Notes on Handling and Stability

- Tribenzyl Ether Derivative : Store at 2–8°C in sealed containers under inert gas due to sensitivity to moisture and oxidation .

- Sulfated Salts : Hygroscopic; require desiccated storage to prevent deliquescence .

- Purity Considerations : High purity (>95%) is critical for enzymatic studies to avoid side reactions .

Actividad Biológica

N-Acetyl-beta-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether (NAG-6-Ac) is a chemically modified derivative of N-acetyl-beta-D-glucosamine (GlcNAc), a monosaccharide integral to glycosaminoglycans. This compound exhibits significant biological activity that is relevant in various fields, including immunology, neurology, and joint health. This article reviews its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C31H35NO7

- Molecular Weight : 533.61 g/mol

- CAS Number : 129729-33-5

The compound features multiple benzyl ether groups and an acetylated hydroxyl group, which enhances its stability and alters its interaction profiles compared to simpler derivatives like GlcNAc .

Synthesis

The synthesis of NAG-6-Ac typically involves several steps:

- Starting Material : Benzyl 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranoside.

- Reagents : Acetic anhydride is commonly used to introduce the acetyl group.

- Purification : The product is purified through chromatography to achieve high yields and purity.

This multi-step synthesis requires careful control of reaction conditions to ensure optimal results .

Immunomodulatory Effects

Joint Health

NAG-6-Ac has been evaluated for its effects on joint health. A randomized double-blind placebo-controlled trial assessed the impact of GlcNAc on cartilage metabolism in healthy individuals. The results indicated that both low and high doses of GlcNAc suppressed the degradation of type II collagen compared to the placebo group, suggesting potential benefits for joint health through cartilage preservation .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Acetyl-beta-D-Glucosamine | Basic structure without benzyl ethers | Widely studied for joint health |

| N-Benzoyl-beta-D-Glucosamine | Benzoyl group instead of acetyl | Different acyl group may influence solubility |

| N-Acetyl-D-Mannosamine | Structural isomer with different configuration | Potentially different biological activity |

NAG-6-Ac stands out due to its complex structure which may enhance its efficacy compared to simpler derivatives like GlcNAc .

Case Studies and Research Findings

- Multiple Sclerosis Study :

- Joint Health Trial :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.